An In-depth Technical Guide to the Synthesis and Characterization of (S)-4-Benzyl-5-oxomorpholine-3-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of (S)-4-Benzyl-5-oxomorpholine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-4-Benzyl-5-oxomorpholine-3-carboxylate, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. This document details a proven synthetic protocol and outlines key analytical and characterization data.
Compound Identification
| Parameter | Value |
| Compound Name | (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid |
| CAS Number | 106973-37-9 |
| Molecular Formula | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.24 g/mol |
| IUPAC Name | (3S)-4-benzyl-5-oxo-3-morpholinecarboxylic acid |
| InChI Key | LAHROJZLGLNLBT-JTQLQIEISA-N |
| SMILES | O=C([C@H]1N(CC2=CC=CC=C2)C(=O)CO1)O |
Physicochemical and Analytical Data
| Property | Value | Source |
| Physical Form | White to off-white powder or crystals | Sigma-Aldrich |
| Melting Point | 170-173 °C | Chemical-Suppliers |
| Purity | ≥97% | Sigma-Aldrich |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
| HPLC Retention Time | 1.82 min | ChemicalBook |
| Chiral HPLC Retention Time | 7.94 min (100% ee) | ChemicalBook |
Synthesis Protocol
A general and effective method for the synthesis of (S)-4-Benzyl-5-oxomorpholine-3-carboxylate has been reported, starting from N-benzyl-L-serine. The procedure involves an initial acylation followed by an intramolecular cyclization.
Experimental Procedure
Step 1: N-Acylation of N-benzyl-L-serine
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To a reactor, add N-benzyl-L-serine (1.0 equivalent) and tetrahydrofuran (THF, 6.1 volumes).
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Cool the resulting solution to 0-5 °C.
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Add a pre-cooled (0-5 °C) aqueous solution of potassium carbonate (3.0 equivalents) in 6.1 volumes of water.
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Slowly add chloroacetyl chloride (1.4 equivalents) through an addition funnel, ensuring the internal temperature is maintained below 5 °C.
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Stir the biphasic reaction mixture at 0-5 °C for approximately 30 minutes.
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Monitor the reaction progress by HPLC. If the residual N-benzyl-L-serine is greater than 6 area percent, add additional chloroacetyl chloride.
Step 2: Intramolecular Cyclization and Work-up
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Once the acylation is complete, slowly add a 50 wt% sodium hydroxide solution while maintaining the internal temperature between 5-10 °C, until the pH is stable above 13.5.
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Monitor the cyclization by HPLC until the total intermediate is less than 1 area percent.
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Warm the reaction mixture to 25 °C and add heptane (2.03 volumes). Stir vigorously for 10 minutes and allow the layers to separate. Discard the upper organic phase.
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Repeat the heptane wash (3.04 volumes) on the aqueous phase and discard the organic layer.
Step 3: Precipitation and Isolation
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Cool the aqueous phase to -5 to 0 °C.
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Slowly add 37 wt% hydrochloric acid, maintaining the temperature below 10 °C, until the pH is less than 2.
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Age the resulting slurry at -10 to 0 °C for at least 4 hours.
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Filter the slurry through a Whatman No. 1 filter paper.
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Wash the filter cake with pre-cooled (3-7 °C) water (2 x 4.57 volumes).
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Dry the wet filter cake under vacuum at 40-45 °C to yield (S)-4-benzyl-5-oxo-3-morpholinecarboxylic acid.
Reported Yield: 84.9% (uncorrected)
Synthesis Pathway
Caption: Reaction scheme for the synthesis of the target compound.
Characterization
Chromatographic Analysis
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HPLC: A reversed-phase HPLC method can be utilized for reaction monitoring and purity assessment.
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Column: YMC S5 ODS, 4.6 × 50 mm
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Mobile Phase: Gradient elution from 10-90% aqueous methanol containing 0.2% phosphoric acid
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Flow Rate: 4 mL/min
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Detection: 220 nm
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Chiral HPLC: The enantiomeric excess can be determined using a chiral stationary phase.
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Column: Chiralcel OJ-R, 150 × 4.6 mm, 5 µm
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Mobile Phase: Methanol: 0.2% phosphoric acid aqueous solution (50:50)
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Flow Rate: 1 mL/min
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Detection: 210 nm
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Spectroscopic Analysis
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the benzyl group protons (aromatic region), the benzylic methylene protons, the diastereotopic protons of the morpholine ring, and the chiral proton at the 3-position.
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¹³C NMR: The carbon NMR spectrum should display distinct signals for the carboxylic acid carbon, the amide carbonyl carbon, the aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the morpholine ring.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (235.24 g/mol ). Predicted m/z values for common adducts include [M+H]⁺ at 236.09174 and [M+Na]⁺ at 258.07368.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid O-H stretch (broad), the C=O stretches of the carboxylic acid and the amide, and C-H stretches of the aromatic and aliphatic groups.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of (S)-4-Benzyl-5-oxomorpholine-3-carboxylate.
Caption: A step-by-step workflow for the synthesis and analysis.
